molecular formula C16H21NO4 B8815917 Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid

Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid

Cat. No.: B8815917
M. Wt: 291.34 g/mol
InChI Key: BTKCKOMQQMNUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of cyclohexanecarboxylic acid, featuring a benzyloxycarbonyl group and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl group on the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminomethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)cyclohexanecarboxylic acid
  • 4-(Benzyloxycarbonyl)aminobenzoic acid
  • 4-(Benzyloxycarbonyl)aminomethylbenzoic acid

Uniqueness

Cbz-trans-4-(aminomethyl)cyclohexanecarboxylic acid is unique due to the presence of both the benzyloxycarbonyl and aminomethyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19)

InChI Key

BTKCKOMQQMNUJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trans-4-(aminomethyl)cyclohexanecarboxylic acid (10 g, 63.6 mmol, Aldrich) in 2N aqueous NaOH (65 ml) at 0° C. was added benzyl chloroformate (11.9 g, 70 mmol, Aldrich) and the reaction temperature was maintained below 10° C. The cloudy mixture was stirred at RT for 0.5 h. It was then diluted with H2O (100 ml). The clear solution was washed with ether (3×80 ml). The pH of the aqueous layer was adjusted to 2 by adding 6N HCl. The precipitates were filtered and dried in vacuo. 17.8 g of 23 was obtained as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

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